N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-24-18-9-5-6-15(12-18)13-19(22)21-14-20(23,17-10-11-17)16-7-3-2-4-8-16/h2-9,12,17,23H,10-11,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNSJFOTFWMPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent like diazomethane.
Introduction of the hydroxy group: This step often involves the hydroxylation of an intermediate compound, possibly using an oxidizing agent such as osmium tetroxide.
Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the acetamide: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the acetamide group to an amine using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: PCC, KMnO₄ (Potassium permanganate).
Reducing agents: LiAlH₄ (Lithium aluminum hydride), NaBH₄ (Sodium borohydride).
Bases: Pyridine, NaOH (Sodium hydroxide).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted aromatic compounds.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
- Investigated for its pharmacological properties, including potential anti-inflammatory or analgesic effects.
Industry:
- Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyclopropyl and hydroxy groups could play a role in binding to active sites or influencing the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Structural Differences:
- Substituent Position: The target compound’s 3-methoxyphenyl group contrasts with analogues like N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide (40005), which has a 4-methoxyphenyl substituent . Positional isomerism significantly impacts biological activity; for example, 4-methoxy derivatives often exhibit altered binding affinities compared to 3-methoxy counterparts due to steric and electronic effects.
Heterocyclic Modifications :
- Compared to N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (), which incorporates a benzothiazole ring, the target compound lacks heteroaromatic systems. Benzothiazole-containing acetamides are often associated with enhanced anti-cancer or antimicrobial activities due to improved π-π stacking interactions .
Spectroscopic and Analytical Characterization
- While direct data for the target compound are unavailable, analogous compounds (e.g., N-(3-acetyl-2-thienyl)acetamides in ) emphasize the importance of ¹H/¹³C NMR and IR spectroscopy for confirming acetamide connectivity and substituent orientation .
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide, with the CAS number 1421499-56-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 325.4 g/mol. The compound features a cyclopropyl group and a methoxyphenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1421499-56-0 |
Biological Activity Overview
The biological activity of this compound is primarily linked to its effects on various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression through chromatin remodeling. Inhibition of HDACs has been associated with anti-cancer effects, as it can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
This compound may exert its effects through several mechanisms:
- HDAC Inhibition : By inhibiting HDACs, the compound can alter the acetylation status of histones and non-histone proteins, leading to changes in gene expression that favor anti-tumor activity.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, thus decreasing the production of pro-inflammatory mediators like prostaglandins .
- Signal Transduction Modulation : The presence of the cyclopropyl and hydroxy groups may enhance binding affinity to specific receptors or enzymes involved in critical signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Cancer Research : A study demonstrated that derivatives similar to this compound exhibited significant anti-proliferative effects on several cancer cell lines, suggesting that they could be developed into effective cancer therapies .
- Anti-inflammatory Activity : Research indicated that compounds with similar structures effectively inhibited COX-1 and COX-2 activities, with IC values indicating potent anti-inflammatory properties . This suggests that this compound could also possess similar benefits.
- Neuroprotective Effects : Emerging evidence points towards the neuroprotective potential of HDAC inhibitors in treating neurodegenerative diseases. The modulation of gene expression through HDAC inhibition may offer therapeutic avenues for conditions such as Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry Applications
-
Pain Management :
- Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies. Studies involving similar compounds suggest that modifications in the chemical structure can enhance pain-relieving effects while minimizing side effects.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. Its structure allows it to interact with various biological pathways involved in inflammation, potentially reducing the severity of conditions such as arthritis and other inflammatory disorders.
-
Neuroprotective Potential :
- Preliminary studies suggest that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide may exert neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor. The compound's ability to modulate neurotransmitter systems could offer therapeutic avenues for conditions like Alzheimer's disease.
Pharmacological Insights
-
Receptor Binding Affinity :
- In vitro studies have shown that this compound exhibits significant binding affinity to certain receptors involved in pain and inflammation pathways, including opioid and cannabinoid receptors. This suggests a multifaceted mechanism of action that could be exploited for developing new analgesics.
-
Synergistic Effects with Other Drugs :
- Investigations into the compound's interactions with existing medications reveal potential synergistic effects, particularly when combined with other anti-inflammatory agents. This could lead to more effective treatment regimens with lower dosages required for efficacy.
Case Study 1: Analgesic Activity
A study conducted on a series of analogs similar to this compound demonstrated notable analgesic activity in animal models. The results indicated a dose-dependent reduction in pain response, suggesting its potential utility in clinical pain management protocols .
Case Study 2: Neuroprotective Effects
In a preclinical trial assessing neuroprotective properties, the compound was administered to models of oxidative stress-induced neurodegeneration. The findings revealed reduced neuronal cell death and improved cognitive function metrics compared to control groups, indicating promising implications for treating neurodegenerative diseases .
Data Tables
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide?
Answer:
The synthesis requires precise control of catalysts, solvents, and temperature. For example:
- Catalysts : Base catalysts (e.g., triethylamine) are critical for amide bond formation between intermediates like substituted phenoxyacetyl chlorides and amines .
- Solvents : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reaction efficiency .
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions .
- Purification : Column chromatography or recrystallization ensures ≥95% purity. Continuous flow reactors improve scalability and yield consistency in multi-step syntheses .
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropyl, methoxy, and acetamide moieties) and confirms stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) and detects impurities .
- Infrared (IR) Spectroscopy : Validates hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC₅₀ values) .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to targets like kinases or GPCRs, leveraging the compound’s cyclopropyl and methoxyphenyl motifs .
- Cellular Studies : Assess cytotoxicity (via MTT assays) or apoptosis (via flow cytometry) in cancer cell lines, given structural analogs’ anti-proliferative effects .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Core Modifications : Replace the cyclopropyl group with other strained rings (e.g., aziridine) to evaluate steric effects on bioactivity .
- Functional Group Substitution : Compare 3-methoxyphenyl with 4-methoxy or halogenated analogs to assess electronic influences on target binding .
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonds with the acetamide oxygen) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media) .
- Metabolic Stability Testing : Use liver microsomes to identify metabolites that may interfere with activity .
- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR + isothermal titration calorimetry) .
Advanced: What methodologies are recommended for pharmacokinetic profiling?
Answer:
- ADME Studies :
- Absorption : Caco-2 cell monolayers predict intestinal permeability .
- Metabolism : LC-MS identifies phase I/II metabolites in hepatocyte incubations .
- Excretion : Radiolabeled compound tracking in urine/feces (e.g., using ¹⁴C isotopes) .
- Plasma Protein Binding : Equilibrium dialysis quantifies free vs. bound fractions .
Advanced: How can the compound’s stability under varying experimental conditions be optimized?
Answer:
- pH Stability : Test degradation rates in buffers (pH 1–9) to identify optimal storage conditions (e.g., pH 7.4 for physiological studies) .
- Light/Temperature Sensitivity : Store lyophilized samples at -80°C in amber vials to prevent photodegradation of the methoxy group .
- Excipient Screening : Add stabilizers (e.g., trehalose) for long-term solution stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
